molecular formula C18H17N3O2 B2490196 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 883279-10-5

2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B2490196
CAS No.: 883279-10-5
M. Wt: 307.353
InChI Key: PDORJYKELDJGRW-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function

Cellular Effects

At the cellular level, this compound has been shown to have significant effects. It has been found to inhibit AChE, which could potentially influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Its ability to inhibit AChE suggests that it may bind to this enzyme and prevent it from breaking down acetylcholine, a neurotransmitter . This could lead to an increase in acetylcholine levels, potentially affecting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions to introduce the amino, benzyl, and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide: Lacks the benzyl group, which may affect its biological activity.

    N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide:

    1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide: Simplified structure with different chemical properties.

Uniqueness

The presence of both the amino and benzyl groups in 2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide makes it unique. These functional groups contribute to its diverse reactivity and potential for various scientific applications .

Biological Activity

2-amino-N-benzyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is C18H17N3O2C_{18}H_{17}N_{3}O_{2} with a molecular weight of approximately 307.35 g/mol. Its structure includes an amino group, a benzyl moiety, and a quinoline core, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₂
Molecular Weight307.35 g/mol
IUPAC NameThis compound
InChI KeyPDORJYKELDJGRW-UHFFFAOYSA-N

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

Case Study: AChE Inhibition
A study demonstrated that this compound exhibited significant AChE inhibitory activity with an IC50 value of 0.5 µM. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results against various cancer cell lines.

Table: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT29 (Colon)12.5Induction of apoptosis
DU145 (Prostate)15.0Inhibition of cell proliferation

Molecular docking studies indicated that the compound interacts with the active site of key oncogenic proteins, suggesting a mechanism that inhibits tumor growth.

Molecular Mechanism

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding to AChE : The compound likely binds to the active site of AChE, preventing substrate access and thereby inhibiting enzyme activity.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound increases ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Research Applications

The diverse biological activities of this compound make it a candidate for various research applications:

  • Medicinal Chemistry : Development of new drugs targeting neurodegenerative diseases and cancers.
  • Biochemistry : Studies on enzyme kinetics and inhibition mechanisms.

Properties

IUPAC Name

2-amino-N-benzyl-1-methyl-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21-14-10-6-5-9-13(14)16(22)15(17(21)19)18(23)20-11-12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDORJYKELDJGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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